molecular formula C18H24F2N2 B5276633 (2R,3R,6R)-3-(3,5-difluorophenyl)-5-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane

(2R,3R,6R)-3-(3,5-difluorophenyl)-5-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane

Cat. No.: B5276633
M. Wt: 306.4 g/mol
InChI Key: OMBXWIDSSJSQQT-RCCFBDPRSA-N
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Description

(2R,3R,6R)-3-(3,5-difluorophenyl)-5-propyl-1,5-diazatricyclo[52202,6]undecane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,6R)-3-(3,5-difluorophenyl)-5-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tricyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Introduction of the Difluorophenyl Group: This step usually involves a substitution reaction where a difluorophenyl group is introduced onto the tricyclic core using reagents such as difluorobenzene derivatives.

    Final Functionalization: The propyl group is added in the final steps, often through alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to scale up the production while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,6R)-3-(3,5-difluorophenyl)-5-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tricyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

(2R,3R,6R)-3-(3,5-difluorophenyl)-5-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of (2R,3R,6R)-3-(3,5-difluorophenyl)-5-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane involves its interaction with specific molecular targets. These interactions can include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing biochemical pathways involved in inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R,6R)-3-(3,5-difluorophenyl)-5-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane is unique due to its tricyclic structure and the presence of both difluorophenyl and propyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(2R,3R,6R)-3-(3,5-difluorophenyl)-5-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2/c1-2-5-22-11-16(13-8-14(19)10-15(20)9-13)18-17(22)12-3-6-21(18)7-4-12/h8-10,12,16-18H,2-7,11H2,1H3/t16-,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBXWIDSSJSQQT-RCCFBDPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(C2C1C3CCN2CC3)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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